molecular formula C20H29N3O2 B11063841 N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

Cat. No.: B11063841
M. Wt: 343.5 g/mol
InChI Key: VVYOBPPDAYNFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide is a complex organic compound that features an adamantane moiety, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of adamantanecarboxylic acid with suitable amines and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as copper(II) acetate and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in solvents like MeCN (acetonitrile) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The pyridine ring can participate in π-π interactions and hydrogen bonding, facilitating the compound’s activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Adamantan-1-YL)methyl]-2-amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxamide
  • N-[(Adamantan-1-YL)methyl]-2-amino-4-(chloromethyl)-6-methylpyridine-3-carboxamide
  • N-[(Adamantan-1-YL)methyl]-2-amino-4-(bromomethyl)-6-methylpyridine-3-carboxamide

Uniqueness

N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide is unique due to its combination of an adamantane moiety with a methoxymethyl group, which can influence its chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C20H29N3O2/c1-12-3-16(10-25-2)17(18(21)23-12)19(24)22-11-20-7-13-4-14(8-20)6-15(5-13)9-20/h3,13-15H,4-11H2,1-2H3,(H2,21,23)(H,22,24)

InChI Key

VVYOBPPDAYNFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)C(=O)NCC23CC4CC(C2)CC(C4)C3)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.